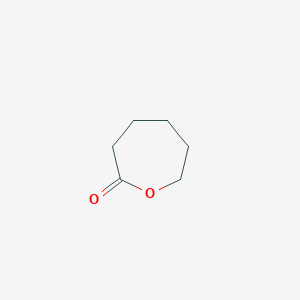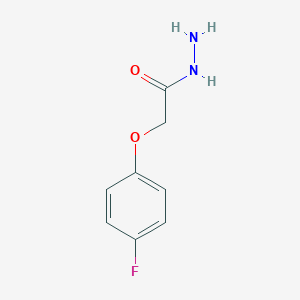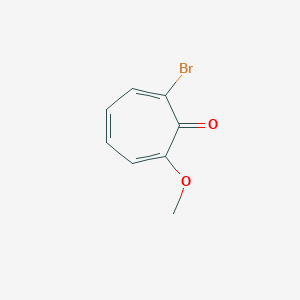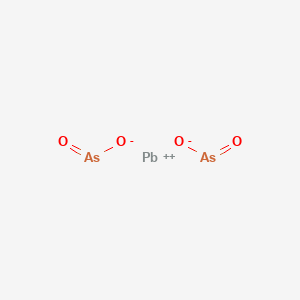
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate is an organosilicon compound characterized by the presence of two 2-ethylbutoxy and two 2-ethylhexyloxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that are widely used in various industrial applications due to their unique chemical properties, such as hydrophobicity, flexibility, and thermal stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylbutyl) bis(2-ethylhexyl) silicate typically involves the reaction of silicon tetrachloride with 2-ethylbutanol and 2-ethylhexanol in the presence of a base, such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the alcohols replace the chlorine atoms on the silicon tetrachloride molecule. The general reaction can be represented as follows:
SiCl4+2C4H9OH+2C8H17OH→Si(OC4H9)2(OC8H17)2+4HCl
Industrial Production Methods: In an industrial setting, the synthesis is typically carried out in a large reactor where silicon tetrachloride is gradually added to a mixture of 2-ethylbutanol and 2-ethylhexanol under controlled temperature and pressure conditions. The reaction mixture is then stirred and heated to facilitate the substitution process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and alcohols. This reaction is typically catalyzed by acids or bases.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Substitution: The alkoxy groups on the silicon atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Silanols and alcohols.
Oxidation: Silanols or siloxanes.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces to enhance their hydrophobicity and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mécanisme D'action
The mechanism by which bis(2-ethylbutyl) bis(2-ethylhexyl) silicate exerts its effects is primarily through its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong covalent bonds with oxygen, carbon, and other elements, allowing it to modify surfaces and enhance the properties of materials. The alkoxy groups provide flexibility and hydrophobicity, making the compound useful in a variety of applications.
Comparaison Avec Des Composés Similaires
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate can be compared with other organosilicon compounds, such as:
Tetraethyl orthosilicate: Used as a precursor for silica and silicon-based materials.
Trimethylsilyl chloride: Commonly used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Employed as a reagent in the protection of functional groups in organic synthesis.
Uniqueness: this compound is unique due to its combination of 2-ethylbutoxy and 2-ethylhexyloxy groups, which provide a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where both properties are desired.
Propriétés
Numéro CAS |
10143-57-4 |
|---|---|
Formule moléculaire |
C28H60O4Si |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
bis(2-ethylbutyl) bis(2-ethylhexyl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-9-17-19-27(15-7)23-31-33(29-21-25(11-3)12-4,30-22-26(13-5)14-6)32-24-28(16-8)20-18-10-2/h25-28H,9-24H2,1-8H3 |
Clé InChI |
ULCSCCKDHPQPDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
SMILES canonique |
CCCCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















